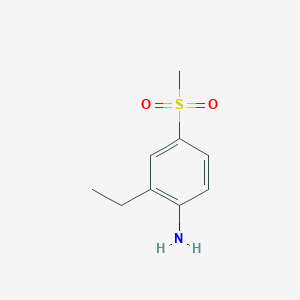

2-Ethyl-4-(methylsulfonyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

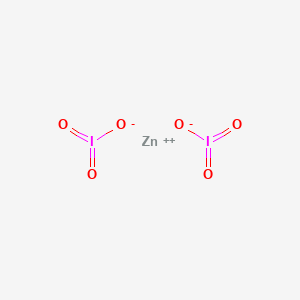

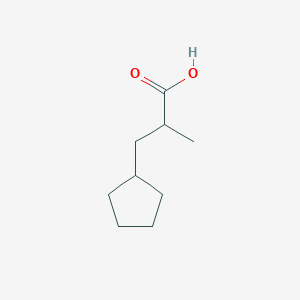

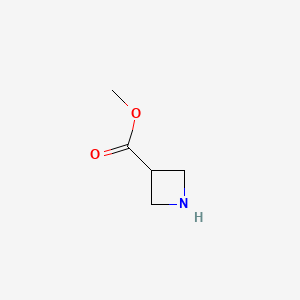

2-Ethyl-4-(methylsulfonyl)aniline is a chemical compound with the CAS Number: 1823917-84-5 and Linear Formula: C9H13NO2S . It is a light yellow to brown solid .

Molecular Structure Analysis

The molecular structure of 2-Ethyl-4-(methylsulfonyl)aniline is represented by the InChI Code: 1S/C9H13NO2S/c1-3-7-6-8(13(2,11)12)4-5-9(7)10/h4-6H,3,10H2,1-2H3 . The molecular weight of this compound is 199.27 .Physical And Chemical Properties Analysis

2-Ethyl-4-(methylsulfonyl)aniline is a light yellow to brown solid . . The storage temperature is +4°C or in a refrigerator . The shipping temperature is room temperature .Scientific Research Applications

Chemoselective Reactions in Organic Synthesis

2-Ethyl-4-(methylsulfonyl)aniline and its derivatives have been utilized in chemoselective reactions, particularly in SNAr reactions with amines. For instance, Baiazitov et al. (2013) describe the selective displacement of the chloride group by anilines and secondary aliphatic amines in the presence of weak bases, highlighting the utility of such compounds in organic synthesis (Baiazitov et al., 2013).

Development of Anti-Inflammatory Agents

A series of 4-(methylsulfonyl)aniline derivatives have been synthesized for potential use as anti-inflammatory agents. Mahdi et al. (2012) found that these compounds showed significant anti-inflammatory activity in an in vivo rat model, suggesting the therapeutic potential of 2-Ethyl-4-(methylsulfonyl)aniline derivatives (Mahdi et al., 2012).

Fluorescent Thermometer Applications

The compound's derivatives have applications in temperature detection. Cao et al. (2014) demonstrated that a derivative of 2-Ethyl-4-(methylsulfonyl)aniline can be used as a ratiometric fluorescent thermometer, exhibiting intensified fluorescence with increasing temperature (Cao et al., 2014).

Modification of the Gassman Oxindole Synthesis

In the modification of the Gassman oxindole synthesis, Wright et al. (1996) used anilines and ethyl (methylsulfinyl)acetate, demonstrating the use of 2-Ethyl-4-(methylsulfonyl)aniline derivatives in facilitating key N-S bond formation (Wright et al., 1996).

Application in Polymerization Reactions

Derivatives of 2-Ethyl-4-(methylsulfonyl)aniline are used in the polymerization of anilines. For example, Luo et al. (2011) investigated the formation of nano-/microstructures of polyaniline and its derivatives, illustrating the role of these compounds in advanced material synthesis (Luo et al., 2011).

Safety and Hazards

properties

IUPAC Name |

2-ethyl-4-methylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-7-6-8(13(2,11)12)4-5-9(7)10/h4-6H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELUNNGPPLTZKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4-(methylsulfonyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1357745.png)

![3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1357761.png)